molecular formula C25H26F2N4O B4234043 [9-[(3,4-difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-[3-(1H-pyrazol-4-yl)phenyl]methanone

[9-[(3,4-difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-[3-(1H-pyrazol-4-yl)phenyl]methanone

Cat. No.: B4234043
M. Wt: 436.5 g/mol
InChI Key: ZDBZQIJYSAKZPP-UHFFFAOYSA-N
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Description

[9-[(3,4-difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-[3-(1H-pyrazol-4-yl)phenyl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a spirocyclic framework, which is known for its stability and rigidity, making it a valuable candidate for drug development and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [9-[(3,4-difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-[3-(1H-pyrazol-4-yl)phenyl]methanone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

    Benzoylation: The pyrazole ring is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

    Spirocyclization: The benzoylated pyrazole undergoes a spirocyclization reaction with a suitable spirocyclic precursor under acidic or basic conditions to form the spirocyclic framework.

    Introduction of the difluorobenzyl group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[9-[(3,4-difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-[3-(1H-pyrazol-4-yl)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride and an appropriate nucleophile.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

[9-[(3,4-difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-[3-(1H-pyrazol-4-yl)phenyl]methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and stability.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of [9-[(3,4-difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-[3-(1H-pyrazol-4-yl)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic framework allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The difluorobenzyl and pyrazole moieties contribute to its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • [9-[(3,4-difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-[3-(1H-pyrazol-4-yl)phenyl]methanone
  • This compound analogs with variations in the difluorobenzyl or pyrazole groups.

Uniqueness

The uniqueness of this compound lies in its spirocyclic structure, which imparts stability and rigidity, making it a valuable scaffold for drug development. Its difluorobenzyl and pyrazole moieties enhance its binding affinity and selectivity, distinguishing it from other similar compounds.

Properties

IUPAC Name

[9-[(3,4-difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-[3-(1H-pyrazol-4-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26F2N4O/c26-22-6-5-18(11-23(22)27)15-30-9-2-7-25(16-30)8-10-31(17-25)24(32)20-4-1-3-19(12-20)21-13-28-29-14-21/h1,3-6,11-14H,2,7-10,15-17H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBZQIJYSAKZPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2)C(=O)C3=CC=CC(=C3)C4=CNN=C4)CN(C1)CC5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[9-[(3,4-difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-[3-(1H-pyrazol-4-yl)phenyl]methanone
Reactant of Route 2
[9-[(3,4-difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-[3-(1H-pyrazol-4-yl)phenyl]methanone
Reactant of Route 3
Reactant of Route 3
[9-[(3,4-difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-[3-(1H-pyrazol-4-yl)phenyl]methanone
Reactant of Route 4
[9-[(3,4-difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-[3-(1H-pyrazol-4-yl)phenyl]methanone
Reactant of Route 5
Reactant of Route 5
[9-[(3,4-difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-[3-(1H-pyrazol-4-yl)phenyl]methanone
Reactant of Route 6
Reactant of Route 6
[9-[(3,4-difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-[3-(1H-pyrazol-4-yl)phenyl]methanone

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